Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a chloro and ethylsulfanyl group, linked to a benzene ring through a carbonyl group, and further esterified with dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester under appropriate reaction conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and ethylsulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[5-fluoro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The chloro group provides distinct electronic properties, while the ethylsulfanyl group can enhance lipophilicity and membrane permeability.
Biological Activity
Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H16ClN3O5S |
Molecular Weight | 413.84 g/mol |
CAS Number | 879940-38-2 |
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from pyrimidine derivatives. The process includes the formation of the carbonyl amine linkage and subsequent esterification reactions to yield the final product. Research indicates that variations in reaction conditions can significantly affect yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing pyrimidine rings have shown efficacy against various cancer cell lines by inhibiting cell proliferation.
In a study focused on pyrimidine derivatives, compounds were evaluated for their ability to inhibit tumor growth in vitro on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity against these cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with DNA replication processes .
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Binding : Compounds with similar structures have been shown to bind to DNA, potentially inhibiting essential enzymes involved in replication and transcription .
- Enzyme Inhibition : The presence of functional groups such as chloro and ethylsulfanyl may enhance binding affinity to target enzymes, leading to effective inhibition .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Efficacy : A compound structurally similar to Dimethyl 5-{...} was tested against multiple cancer cell lines. The study concluded that modifications in the side chains could enhance antitumor activity while reducing toxicity to normal cells .
- Antimicrobial Testing : In a comparative study, various derivatives were tested for antimicrobial activity using broth microdilution methods. Results showed promising inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications .
Properties
Molecular Formula |
C17H16ClN3O5S |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
dimethyl 5-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16ClN3O5S/c1-4-27-17-19-8-12(18)13(21-17)14(22)20-11-6-9(15(23)25-2)5-10(7-11)16(24)26-3/h5-8H,4H2,1-3H3,(H,20,22) |
InChI Key |
FHEABWVVLPVBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl |
Origin of Product |
United States |
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